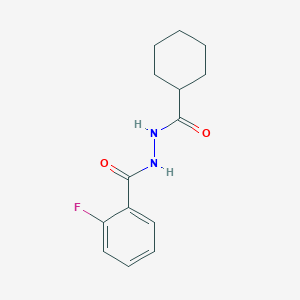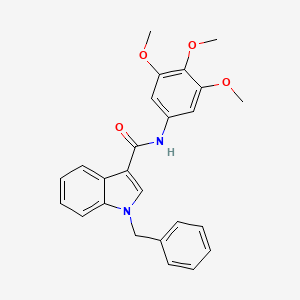
N'-(2-fluorobenzoyl)cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-fluorobenzoyl)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C14H17FN2O2 and a molecular weight of 264.2954 . This compound is of interest due to its unique chemical structure, which includes a fluorobenzoyl group attached to a cyclohexanecarbohydrazide moiety. The presence of the fluorine atom in the benzoyl group can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
The synthesis of N’-(2-fluorobenzoyl)cyclohexanecarbohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with cyclohexanecarbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or diethyl ether, with the addition of a base like triethylamine to facilitate the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Chemical Reactions Analysis
N’-(2-fluorobenzoyl)cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(2-fluorobenzoyl)cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of N’-(2-fluorobenzoyl)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N’-(2-fluorobenzoyl)cyclohexanecarbohydrazide can be compared with other similar compounds, such as:
2-fluorobenzoyl chloride: This compound is a precursor in the synthesis of N’-(2-fluorobenzoyl)cyclohexanecarbohydrazide and shares similar chemical properties.
2-chlorobenzoyl chloride: Similar to 2-fluorobenzoyl chloride, but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
2-bromobenzoyl chloride: Another related compound with a bromine atom, which can also influence its chemical behavior and applications.
N’-(2-fluorobenzoyl)cyclohexanecarbohydrazide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated counterparts.
Properties
Molecular Formula |
C14H17FN2O2 |
|---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
N'-(cyclohexanecarbonyl)-2-fluorobenzohydrazide |
InChI |
InChI=1S/C14H17FN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,18)(H,17,19) |
InChI Key |
KFUDZEUCYRQJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12172679.png)

![N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B12172685.png)

![3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol](/img/structure/B12172699.png)
![1-benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12172703.png)
![ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12172711.png)

![(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12172723.png)
![(3Z)-3-[(1,3-thiazol-2-ylamino)methylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B12172728.png)

![N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B12172736.png)
![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12172742.png)
![N-[(E)-(4-chlorophenyl)methylideneamino]-N'-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide](/img/structure/B12172746.png)
